Sambunigrin
Overview
Description
Sambunigrin, also referred to as (S)-prunasin, is a cyanogenic glycoside produced in the leaves and other parts of the elderberry plant Sambucus nigra . Its diastereomer ®-prunasin is found in some species of Prunus trees, including P. japonica (Japanese bush cherry) and P. serotina (wild black cherry) .
Synthesis Analysis
Sambunigrin was isolated from S. nigra leaves in 1905 by prominent French researchers—pharmacist/botanist Jean Louis Léon Guignard at the Faculty of Sciences of Lyon and chemist/pharmacist Émile Bourquelot at Laënnec Hospital in Paris .Molecular Structure Analysis
Sambunigrin has the empirical formula C14H17NO6 and a molar mass of 295.29 g/mol . It appears as a white powder .Chemical Reactions Analysis
Upon enzymatic degradation, as much as 126 mg of hydrogen cyanide (HCN) is produced from 1 kg of fresh leaves .Physical And Chemical Properties Analysis
Sambunigrin has a density of 1.5±0.1 g/cm3, a boiling point of 527.0±50.0 °C at 760 mmHg, and a melting point of 151–152 ºC . Its water solubility is estimated to be 28 g/L .Scientific Research Applications
Ethnopharmacological Uses
Sambunigrin is documented in traditional medicine for treating various diseases. A study in Samburu District, Kenya, highlights its use in ethnobotanical pharmacopoeia for treating animal and human diseases, including malaria, digestive disorders, respiratory syndromes, and ectoparasites. The study emphasizes the importance of ethnomedicinal documentation for drug discovery efforts (Nanyingi et al., 2008).
Anticancer Potential
Sambunigrin has been identified in the fruit of Sorbus commixta, where its ethanolic extracts showed cytotoxic activity against human lung adenocarcinoma cells. This study marks the first report of sambunigrin's presence in S. commixta fruit and highlights its potential as a functional food for tumor prevention and management (Lee et al., 2017).
Metabolomic Studies
Metabolic fingerprinting studies on Sambucus plants, known for their medicinal properties, reveal the presence of various secondary metabolites, including cyanogenic glycosides like sambunigrin. These studies help understand the plant's metabolome and its therapeutic potential (Zahmanov et al., 2015).
Quality Assurance in Herbal Medicine
Research on elderberry (Sambucus nigra) demonstrates the importance of quality assurance in traditional European medicine. The presence of sambunigrin, a toxic cyanogenic glycoside, in unripe elderberry fruits, necessitates careful monitoring during the ripening process to ensure the safe use of elderberry-based products (Stuppner et al., 2020).
Phytochemical Diversity
A chemosystematic study of the Caprifoliaceae family reveals the occurrence of sambunigrin in certain members of Sambucus. Such studies are crucial in understanding the chemical diversity and evolutionary relationships within plant families (Bohm & Glennie, 1971).
Safety And Hazards
Despite being classified as not a dangerous substance or mixture under the Globally Harmonized System of Classification and Labeling of Chemicals, many reports indicate that when plant parts that contain sambunigrin are ingested, the compound hydrolyzes to HCN in the gut, making sambunigrin hazardous if it is swallowed .
properties
IUPAC Name |
(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSZEJFBGODIJW-YOVYLDAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912912 | |
Record name | Sambunigrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sambunigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sambunigrin | |
CAS RN |
99-19-4 | |
Record name | Sambunigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sambunigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sambunigrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMBUNIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZJ2ZO1HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sambunigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 - 152 °C | |
Record name | Sambunigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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